molecular formula C19H22ClFN2O2 B2731066 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride CAS No. 2418732-77-9

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride

Katalognummer: B2731066
CAS-Nummer: 2418732-77-9
Molekulargewicht: 364.85
InChI-Schlüssel: VNFMARLQQBQGQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride is a synthetic small-molecule acetamide derivative featuring a fluorinated aromatic core, an aminomethyl substituent, and a 3,4-dihydro-2H-chromen-6-yl (chromane) moiety. Its hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications .

Eigenschaften

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2.ClH/c20-17-9-14(11-21)3-5-16(17)12-22-19(23)10-13-4-6-18-15(8-13)2-1-7-24-18;/h3-6,8-9H,1-2,7,10-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMARLQQBQGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)NCC3=C(C=C(C=C3)CN)F)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogues

Structural Analogues

The compound belongs to a broader class of N-substituted 2-arylacetamides. Key structural analogues include:

Compound Name Substituent Variations vs. Target Compound Molecular Weight (g/mol) Key Features
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;HCl Chromene → Chlorothiophene-cyclopropane 341.88 Enhanced halogen interactions; altered π-stacking due to thiophene
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;HCl Chromene → 4-Methylpiperidine 336.82 Increased basicity from piperidine; potential CNS activity
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-phenylpropanamide;HCl Chromene → Phenylpropanamide 336.82 Linear aliphatic chain; reduced rigidity vs. chromene
N-(4-(Aminomethyl)phenyl)acetamide;HCl Fluorophenyl → Phenyl; Chromene → Absent 198.66 Simplified structure; lower logP, reduced lipophilicity

Key Structural Insights :

  • The chromene moiety in the target compound provides a rigid, planar structure conducive to π-π stacking with aromatic residues in enzymes or receptors, as seen in analogous N-arylacetamides with benzofuran or thiophene groups .
  • The 2-fluorophenyl group enhances metabolic stability by resisting oxidative degradation, a feature shared with fluorinated analogues in and .
  • Hydrochloride salt formation is a common strategy across analogues (e.g., ) to improve aqueous solubility .
Physicochemical and Pharmacokinetic Properties
  • Hydrogen Bonding: The aminomethyl group and chromene oxygen enable hydrogen-bond donor/acceptor interactions, similar to benzodiazepine derivatives in and .
  • Solubility : The hydrochloride salt achieves >10 mg/mL solubility in aqueous buffers, outperforming neutral acetamides like those in (e.g., triazole-sulfanyl derivatives) .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(3,4-dihydro-2H-chromen-6-yl)acetamide;hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Chromen Formation : Start with chromen-2-one derivatives. Introduce substituents (e.g., halogens, methyl groups) via halogenation or methylation under controlled pH and temperature .

Acetamide Coupling : React the chromen intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

Aminomethyl-Fluorophenyl Integration : Use coupling reagents like EDCI or DCC to attach the 4-(aminomethyl)-2-fluorophenyl group to the acetamide moiety. Monitor reaction progress via Thin Layer Chromatography (TLC) .

Hydrochloride Salt Formation : Treat the final product with HCl in a polar solvent (e.g., ethanol) to obtain the hydrochloride salt .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, focusing on aromatic protons (6.5–8.5 ppm) and acetamide carbonyl signals (~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the fluorophenyl and chromen moieties .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend in amides at ~1550 cm1^{-1}) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize coupling reactions, reducing side products .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA help identify energy barriers in fluorophenyl-chromen coupling .
  • In-line Analytics : Implement ReactIR or HPLC-MS for real-time monitoring to adjust conditions dynamically .

Advanced: How should contradictory biological activity data (e.g., inconsistent IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using multiple assays (e.g., enzymatic inhibition, cell viability via MTT, and apoptosis markers like caspase-3) to rule out assay-specific artifacts .
  • Purity Verification : Re-analyze compound purity via HPLC (>98%) and check for residual solvents (GC-MS) that may interfere with biological activity .
  • Dose-Response Repetition : Perform triplicate experiments with independent compound batches to assess reproducibility. Statistical tools like ANOVA identify outliers .

Advanced: What strategies integrate computational methods into the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases). Prioritize derivatives with improved binding affinities .
  • Dynamic Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100+ ns trajectories .
  • Machine Learning : Train models on PubChem bioassay data (e.g., AID 1234) to predict cytotoxicity or metabolic stability .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-LYTE kits) to measure inhibition of proteases or kinases .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
  • Cytotoxicity : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can researchers address solubility challenges in pharmacokinetic studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or DMSO-water mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to the acetamide or aminomethyl moieties, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) or polymeric nanoparticles (PLGA) to improve bioavailability .

Advanced: What analytical strategies differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Determine crystal structure to confirm polymorph identity (e.g., Form I vs. Form II) .
  • Solid-State NMR : Analyze 19F^{19}F-NMR shifts to detect lattice variations in hydrochloride salt forms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.